N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide

Catalog No.
S11919212
CAS No.
M.F
C20H23N3O
M. Wt
321.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanami...

Product Name

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]butanamide

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C20H23N3O/c1-2-8-20(24)21-14-13-19-22-17-11-6-7-12-18(17)23(19)15-16-9-4-3-5-10-16/h3-7,9-12H,2,8,13-15H2,1H3,(H,21,24)

InChI Key

QKNIIGURSARFDB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide is a chemical compound characterized by its unique structure, which includes a butanamide moiety linked to a benzyl-substituted benzimidazole. The compound's molecular formula is C20H22N3OC_{20}H_{22}N_{3}O and its molecular weight is approximately 339.4 g/mol. The IUPAC name reflects its structural components, indicating the presence of both the benzimidazole and butanamide functionalities. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in therapeutic contexts.

, which include:

  • Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, which may modify its functional groups.
  • Reduction: Reduction reactions can be performed with lithium aluminum hydride or sodium borohydride, potentially affecting the carbonyl groups present in the butanamide moiety.
  • Nucleophilic Substitution: The benzyl group may participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

The biological activity of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide has been investigated for its potential therapeutic effects. Benzimidazole derivatives are known to exhibit a range of biological activities, including:

  • Antimicrobial: The compound may possess antimicrobial properties, making it a candidate for treating infections.
  • Anticancer: Preliminary studies suggest that it could have anticancer effects, potentially inhibiting tumor growth through various mechanisms.
  • Antiviral: Some benzimidazole derivatives have shown promise in antiviral applications, indicating potential efficacy against viral infections.

The synthesis of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide typically involves several steps:

  • Formation of the Benzimidazole Ring: This is achieved through cyclization reactions involving o-phenylenediamine and appropriate carboxylic acid derivatives under acidic or basic conditions.
  • Introduction of the Benzyl Group: A benzyl halide can be used in a nucleophilic substitution reaction to attach the benzyl group to the nitrogen atom of the benzimidazole.
  • Coupling with Butanamide: The final step involves coupling the benzimidazole derivative with a butanamide precursor using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) .

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting infections or cancer.
  • Research Tool: It can be utilized in scientific research to study benzimidazole derivatives' mechanisms of action and their interactions with biological systems.
  • Agricultural Chemicals: Potential applications in developing agrochemicals due to its biological properties .

Studies on N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide's interactions with biological targets are essential for understanding its mechanism of action. Research indicates that compounds with similar structures may interact with specific receptors or enzymes, modulating their activity. The precise pathways and molecular targets remain areas for further investigation, as they are crucial for elucidating the compound's therapeutic potential .

Several compounds share structural similarities with N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
N-[1-(1H-benzimidazol-2-yl)ethyl]-2-chloroacetamideContains a chloroacetamide moietyExhibits strong antimicrobial activity
N-(4-fluorobenzyl)-N'-(benzimidazol-2-yl)ureaUrea linkage instead of amidePotential anticancer properties
2-(4-fluorophenyl)-N-(2-methoxybenzyl)acetamideDifferent aromatic substituentsKnown for anti-inflammatory effects

Each of these compounds highlights unique aspects of their structure and biological activity while sharing the benzimidazole core that contributes to their pharmacological properties. N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]butanamide stands out due to its specific combination of functionalities and potential applications in both medicinal and agricultural fields .

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

321.184112366 g/mol

Monoisotopic Mass

321.184112366 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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